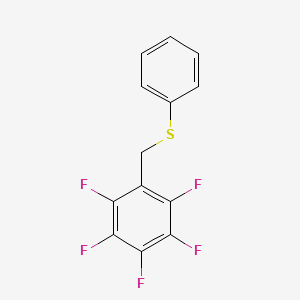![molecular formula C14H22N2O B14425862 N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-01-0](/img/structure/B14425862.png)
N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Prop-2-en-1-yl)-2-azaspiro[55]undec-8-ene-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azaspiro compound with prop-2-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2,9,11-Tetramethylspiro[5.5]undec-8-en-1-yl acetate
- Spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings
Uniqueness
N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide is unique due to its specific spirocyclic structure and the presence of both an azaspiro and a carboxamide group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
85675-01-0 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-prop-2-enyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-2-10-15-13(17)16-11-6-9-14(12-16)7-4-3-5-8-14/h2-4H,1,5-12H2,(H,15,17) |
InChI Key |
PLMKCZZTJWFZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)N1CCCC2(C1)CCC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)
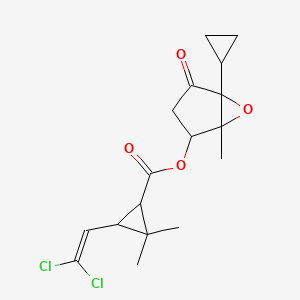
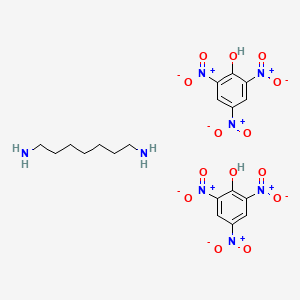
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)
![1-Fluoro-4-phenylbicyclo[2.2.1]heptane](/img/structure/B14425805.png)
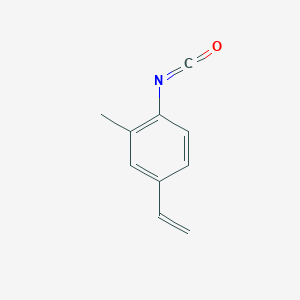
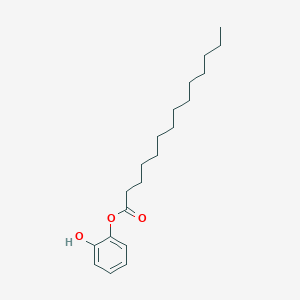
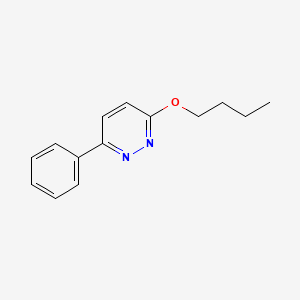
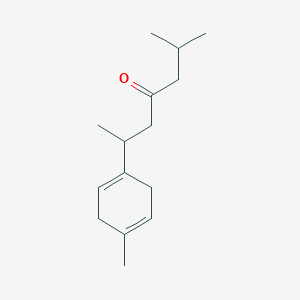
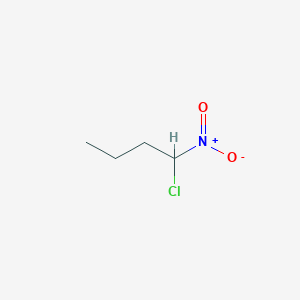
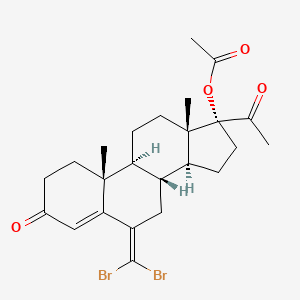
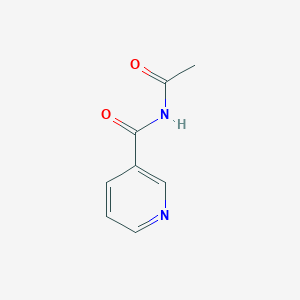
![N,N-Diethyl-N'-{[(prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14425852.png)
